molecular formula C16H24O2 B14667968 Tert-butyl 2-phenylhexanoate CAS No. 41961-73-3

Tert-butyl 2-phenylhexanoate

Cat. No.: B14667968
CAS No.: 41961-73-3
M. Wt: 248.36 g/mol
InChI Key: PQJACQXKPIUANE-UHFFFAOYSA-N
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Description

Tert-butyl 2-phenylhexanoate is an ester characterized by a tert-butyl group attached to a hexanoate backbone substituted with a phenyl group at the second carbon. These esters are typically synthesized via acylative kinetic resolution or photoredox-catalyzed reactions, employing reagents such as benzoyl chloride, acid anhydrides, and catalysts like DMAP or isothiourea derivatives . Purification often involves column chromatography, yielding products as colorless oils with moderate-to-high yields (77–81%) .

However, its reactivity with strong acids or oxidizers—inherited from tert-butyl alcohol’s propensity to decompose into flammable isobutylene—may necessitate careful handling .

Properties

CAS No.

41961-73-3

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

tert-butyl 2-phenylhexanoate

InChI

InChI=1S/C16H24O2/c1-5-6-12-14(13-10-8-7-9-11-13)15(17)18-16(2,3)4/h7-11,14H,5-6,12H2,1-4H3

InChI Key

PQJACQXKPIUANE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-phenylhexanoate typically involves the esterification of 2-phenylhexanoic acid with tert-butyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

2-phenylhexanoic acid+tert-butyl alcoholacid catalysttert-butyl 2-phenylhexanoate+water\text{2-phenylhexanoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-phenylhexanoic acid+tert-butyl alcoholacid catalyst​tert-butyl 2-phenylhexanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of tert-butyl 2-phenylhexanoate proceeds via nucleophilic attack on the carbonyl carbon, yielding 2-phenylhexanoic acid and tert-butanol. The reaction rate is influenced by pH, temperature, and catalyst concentration.

Mechanism

  • Acidic Conditions : Protonation of the carbonyl oxygen enhances electrophilicity, enabling water to attack and form a tetrahedral intermediate. Collapse of this intermediate releases the carboxylic acid and alcohol.

  • Basic Conditions : Hydroxide ions directly attack the carbonyl, forming a carboxylate salt and tert-butanol.

Table 1: Hydrolysis Conditions and Outcomes

Reaction TypeConditionsProductsKey ObservationsReferences
Acidic Hydrolysis1M HCl, reflux, 6 hours2-Phenylhexanoic acid + tert-butanolFaster kinetics vs. neutral conditions
Basic Hydrolysis1M NaOH, reflux, 4 hoursSodium 2-phenylhexanoate + tert-butanolComplete saponification observed

Transesterification

This reaction replaces the tert-butyl group with another alcohol-derived alkyl/aryl group under acid or base catalysis.

Mechanism

  • Acid catalysts (e.g., H₂SO₄) protonate the carbonyl oxygen, facilitating nucleophilic attack by the incoming alcohol.

  • Base catalysts deprotonate the alcohol, increasing its nucleophilicity.

Table 2: Transesterification Examples

Alcohol ReagentConditionsProduct EsterYieldReferences
MethanolH₂SO₄, reflux, 8 hoursMethyl 2-phenylhexanoate85–90%
EthanolNaOEt, 60°C, 6 hoursEthyl 2-phenylhexanoate78%

Claisen Condensation

In the presence of a strong base, this compound undergoes self-condensation to form a β-keto ester.

Mechanism

  • Deprotonation of the α-hydrogen generates an enolate.

  • The enolate attacks another ester molecule, forming a tetrahedral intermediate.

  • Elimination of tert-butoxide yields the β-keto ester.

Table 3: Claisen Condensation Parameters

BaseSolventTemperatureProductYieldReferences
Sodium ethoxideEthanolReflux2-Phenyl-3-ketohexanoate65–70%

Nucleophilic Substitution

The ester participates in aminolysis and related reactions with nucleophiles like amines.

Table 4: Nucleophilic Substitution Reactions

NucleophileConditionsProductKey ObservationsReferences
AmmoniaEthanol, 40°C, 12 hours2-PhenylhexanamideRequires excess NH₃
MethylamineTHF, reflux, 6 hoursN-Methyl-2-phenylhexanamideModerate selectivity

Ruthenium-Catalyzed C–H Activation

Recent advances in transition-metal catalysis enable alkylation of aromatic systems using this compound as an electrophilic partner. For example, Ru-catalyzed C–H activation facilitates coupling with alkyl bromides under mild conditions .

Table 5: Catalytic Alkylation Example

CatalystAlkyl BromideConditionsProductYieldReferences
[Ru]Cyclohexyl390 nm light, RTCyclohexyl-2-phenylhexanoate72%

Oxidation and Reduction

While direct oxidation of the ester group is uncommon, the α-hydrogens can be oxidized to ketones under strong conditions (e.g., Dess-Martin periodinane) . Reduction with LiAlH₄ yields 2-phenylhexanol.

Scientific Research Applications

Chemistry: Tert-butyl 2-phenylhexanoate is used as an intermediate in organic synthesis. It can be employed in the preparation of various derivatives and as a starting material for more complex molecules.

Biology and Medicine: In biological research, esters like this compound are studied for their potential as prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs. The ester linkage can be hydrolyzed in vivo to release the active drug.

Industry: In the fragrance industry, this compound is used as a fragrance ingredient due to its pleasant odor. It is also used in the formulation of perfumes and personal care products.

Mechanism of Action

The mechanism of action of tert-butyl 2-phenylhexanoate primarily involves its hydrolysis to release 2-phenylhexanoic acid and tert-butyl alcohol. The ester bond is cleaved by the action of esterases, enzymes that catalyze the hydrolysis of esters. The released 2-phenylhexanoic acid can then exert its biological effects, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl 2-(Isobutyryloxy)-2-phenylhexanoate (S44)

  • Structure : Benzyl ester with an isobutyryloxy substituent.
  • Synthesis : Reacts benzoyl chloride with isobutyric anhydride in dichloromethane, catalyzed by DMAP and NEt₃. Yield: 77% .
  • Chirality : Exhibits optical activity ([α]D²⁰ +63 in CHCl₃) with an enantiomeric ratio of 89.5:10.5 er via chiral HPLC .
  • Stability : The benzyl group may offer lower hydrolytic stability compared to tert-butyl esters due to reduced steric hindrance.

Methyl 6-Cyano-2-(4-Fluorophenyl)-2-phenylhexanoate (3da)

  • Structure: Methyl ester with cyano and fluorophenyl substituents.
  • Synthesis : Prepared via visible-light photoredox catalysis, yielding 56% as a brown oil .
  • Reactivity: The electron-withdrawing cyano and fluorophenyl groups likely increase electrophilicity at the ester carbonyl, enhancing susceptibility to nucleophilic attack compared to tert-butyl 2-phenylhexanoate.

Tert-Butyl 2-(Hydroxy(phenyl)methylene)-5-oxo-3-phenylhexanoate

  • Structure: Tert-butyl ester with a keto-enol tautomerizable group and additional phenyl substitution.
  • Molecular Weight: 366.46 g/mol , significantly higher than this compound (estimated ~250 g/mol), implying differences in solubility and crystallinity.
  • Functionality: The enolizable β-ketoester moiety may confer unique reactivity in organic synthesis, such as participation in Michael additions or cyclizations.

Table 1: Key Properties of this compound and Analogues

Compound Molecular Weight (g/mol) Yield (%) Key Functional Groups Stability Considerations
This compound ~250 (estimated) N/A Tert-butyl, phenyl Hydrolytically stable; avoid strong acids
Benzyl 2-(isobutyryloxy)-2-phenylhexanoate 348.4 (S44) 77 Benzyl, isobutyryloxy Moderate stability; chiral resolution required
Methyl 6-cyano-2-(4-fluorophenyl)-2-phenylhexanoate 331.4 (3da) 56 Methyl, cyano, fluorophenyl Lower yield; electrophilic carbonyl
Tert-butyl 2-(hydroxy(phenyl)methylene)-5-oxo-3-phenylhexanoate 366.46 N/A β-Ketoester, enolizable Tautomerization potential

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